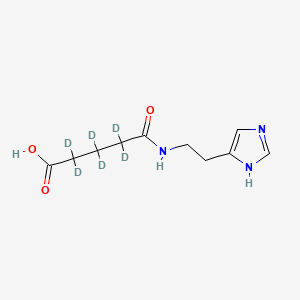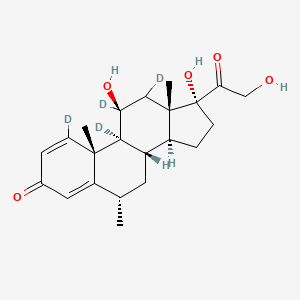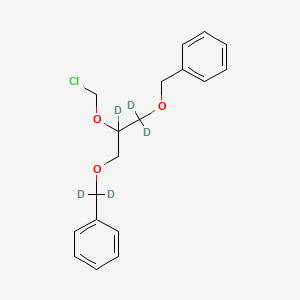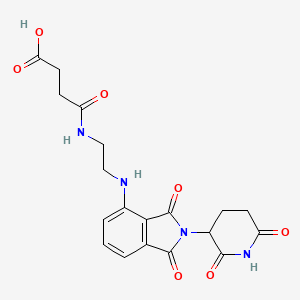
Thalidomide-C2-amido-C2-COOH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thalidomide-C2-amido-C2-COOH is a compound that includes a cereblon (CRBN) ligand for the E3 ubiquitin ligase, as well as a linker. It is utilized in the development of proteolysis targeting chimeras (PROTACs), specifically for the degradation of cyclin-dependent kinases 2 and 9 (CDK2/9) .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-C2-amido-C2-COOH involves the incorporation of a CRBN ligand and a linker. The specific synthetic routes and reaction conditions are not widely detailed in public literature, but it generally involves the use of organic synthesis techniques to attach the CRBN ligand to the linker .
Industrial Production Methods
Industrial production methods for this compound are not explicitly documented. it is likely that the compound is produced using standard organic synthesis techniques in a controlled laboratory environment, ensuring high purity and consistency .
化学反応の分析
Types of Reactions
Thalidomide-C2-amido-C2-COOH can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions, although detailed studies on this are limited.
Substitution: The compound can undergo substitution reactions, particularly involving the CRBN ligand and linker
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions are typically derivatives of this compound, which may include modified linkers or ligands .
科学的研究の応用
Thalidomide-C2-amido-C2-COOH has several scientific research applications, including:
Chemistry: Used in the development of PROTACs for targeted protein degradation.
Biology: Studied for its role in protein degradation pathways and interactions with CRBN.
Medicine: Investigated for its potential in treating diseases by degrading specific proteins, such as CDK2/9.
Industry: Utilized in the development of new therapeutic agents and research tools .
作用機序
Thalidomide-C2-amido-C2-COOH exerts its effects by binding to CRBN, a substrate recognition receptor for the Cullin 4 RING E3 ubiquitin ligase (CRL4). This binding induces the recruitment of non-native substrates to CRL4 CRBN, leading to their subsequent degradation. This mechanism is crucial for the development of PROTACs, which are designed to degrade specific target proteins .
類似化合物との比較
Similar Compounds
Thalidomide: The parent compound, known for its immunomodulatory and anti-inflammatory properties.
Lenalidomide: A derivative of thalidomide with enhanced potency and reduced side effects.
Pomalidomide: Another derivative with similar applications in treating multiple myeloma and other conditions .
Uniqueness
Thalidomide-C2-amido-C2-COOH is unique due to its specific design for use in PROTACs, allowing for targeted protein degradation. This specificity and the ability to degrade CDK2/9 make it a valuable tool in scientific research and potential therapeutic applications .
特性
分子式 |
C19H20N4O7 |
|---|---|
分子量 |
416.4 g/mol |
IUPAC名 |
4-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethylamino]-4-oxobutanoic acid |
InChI |
InChI=1S/C19H20N4O7/c24-13(6-7-15(26)27)21-9-8-20-11-3-1-2-10-16(11)19(30)23(18(10)29)12-4-5-14(25)22-17(12)28/h1-3,12,20H,4-9H2,(H,21,24)(H,26,27)(H,22,25,28) |
InChIキー |
NESMQJNZCMFMPK-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCNC(=O)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


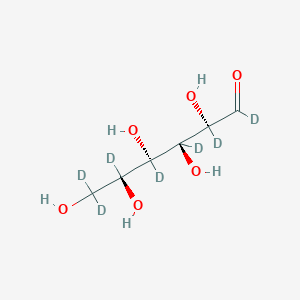
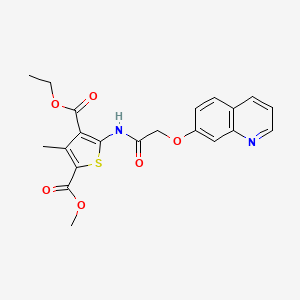

![[(3aR,4S,7aR)-5-[(2S)-5-acetyloxypentan-2-yl]-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-4-yl] dodecanoate](/img/structure/B12423841.png)

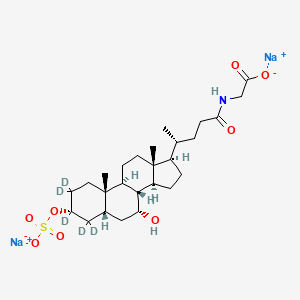
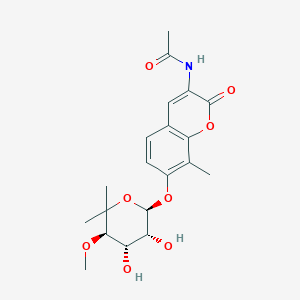
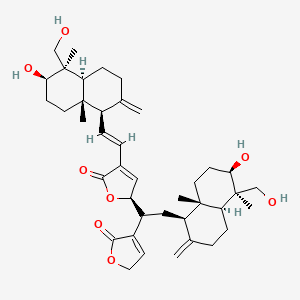
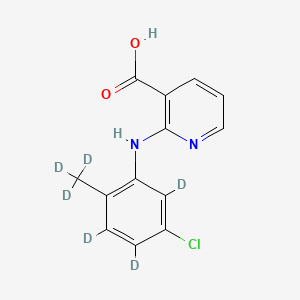
![3-[[2-[2-[2-[[(2S,3R)-2-[[(2S,3R,4R)-4-[[(2S,3S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[(2R,3S,4S,5S,6S)-3-[(2R,3S,4S,5R,6R)-4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carbonyl]amino]propyl-dimethylsulfanium;hydrogen sulfate](/img/structure/B12423873.png)
